3-((Ethylamino)methyl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

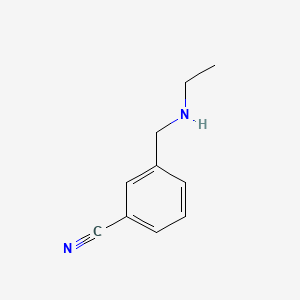

2D Structure

Properties

IUPAC Name |

3-(ethylaminomethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-2-12-8-10-5-3-4-9(6-10)7-11/h3-6,12H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNIUVPIZQUBQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC(=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20238126 | |

| Record name | Benzonitrile, 3-((ethylamino)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20238126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90389-97-2 | |

| Record name | 3-[(Ethylamino)methyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90389-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 3-((ethylamino)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 3-((ethylamino)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20238126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-((Ethylamino)methyl)benzonitrile: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-((Ethylamino)methyl)benzonitrile is a substituted aromatic nitrile containing a secondary amine. This guide provides a comprehensive overview of its chemical and structural properties. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from closely related analogs and computational predictions to offer a thorough profile. This information is intended to support research and development activities, including chemical synthesis, structural analysis, and as a foundational tool for drug discovery programs. Benzonitrile derivatives are of significant interest in medicinal chemistry, known to exhibit a range of biological activities.

Chemical Properties

| Property | This compound (Computed) | Benzonitrile (Experimental) | 3-Methylbenzonitrile (Experimental)[1][2] |

| Molecular Formula | C₁₀H₁₂N₂[3] | C₇H₅N | C₈H₇N |

| Molecular Weight | 160.22 g/mol | 103.12 g/mol | 117.15 g/mol |

| Melting Point | Not Available | -13.1 °C | -23 °C[2] |

| Boiling Point | Not Available | 190.7 °C[4] | 213 °C[2] |

| Solubility | Not Available | Slightly soluble in water (10 g/L at 100 °C)[4] | Poorly soluble in water; Soluble in ethanol, methanol, acetonitrile[1] |

| XLogP3 | 1.5 | 1.56[4] | 1.87 |

| Hydrogen Bond Donors | 1 | 0 | 0 |

| Hydrogen Bond Acceptors | 2 | 1 | 1 |

| Rotatable Bonds | 3 | 1 | 1 |

Chemical Structure

The structure of this compound consists of a central benzene ring substituted at the 1 and 3 positions. A nitrile group (-C≡N) is attached at the first position, and an ethylaminomethyl group (-CH₂NHCH₂CH₃) is at the third position.

Spectroscopic Data Insights

While direct experimental spectra for this compound are not available, the expected spectral characteristics can be inferred from its functional groups and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, the methylene protons of the methyl and ethyl groups, the methyl protons of the ethyl group, and a signal for the amine proton. The aromatic protons would appear as multiplets in the aromatic region (typically δ 7-8 ppm). The methylene protons adjacent to the amine and the benzene ring would likely appear as singlets or triplets, and the ethyl group protons would show a characteristic triplet and quartet pattern.

-

¹³C NMR: The carbon NMR would display distinct signals for the nitrile carbon (typically δ 115-125 ppm), the aromatic carbons, and the aliphatic carbons of the ethylaminomethyl group.

-

IR Spectroscopy: The infrared spectrum would be characterized by a sharp, medium-intensity absorption band for the nitrile group (C≡N stretch) around 2220-2260 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic groups, N-H stretching of the secondary amine, and C-N stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (160.22 g/mol ). Fragmentation patterns would likely involve cleavage of the ethyl and methyl groups and potentially the loss of HCN.

Experimental Protocols

A definitive, published experimental protocol for the synthesis of this compound was not identified. However, a plausible synthetic route can be designed based on established organic chemistry reactions and protocols for similar compounds. A common method for the synthesis of such compounds is the reductive amination of an aldehyde or the nucleophilic substitution of a halide.

Proposed Synthesis: Reductive Amination of 3-Formylbenzonitrile

This two-step process involves the reaction of 3-formylbenzonitrile with ethylamine to form an intermediate imine, which is then reduced to the final secondary amine product.

Materials and Reagents:

-

3-Formylbenzonitrile

-

Ethylamine (as a solution in a suitable solvent like THF or as a gas)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as the reaction solvent

-

Acetic acid (catalytic amount, if needed)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Imine Formation: To a solution of 3-formylbenzonitrile (1 equivalent) in DCM, add ethylamine (1.1-1.5 equivalents). If using a solution of ethylamine, add it dropwise. If using gaseous ethylamine, bubble it through the solution. A catalytic amount of acetic acid can be added to facilitate imine formation. The reaction is typically stirred at room temperature for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Reduction: Once the imine formation is complete, add the reducing agent, sodium triacetoxyborohydride (1.2-1.5 equivalents), portion-wise to the reaction mixture. Stir the reaction at room temperature for 12-24 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM (2-3 times). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

References

An In-depth Technical Guide to 3-((Ethylamino)methyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is compiled from publicly available data. A specific CAS Registry Number for 3-((Ethylamino)methyl)benzonitrile has not been definitively identified in common chemical databases. The information herein is based on the structure and nomenclature of the compound.

Chemical Identity and Physical Data

While a specific CAS number for this compound remains elusive, the compound is identified by the following structural and molecular information.

Table 1: Compound Identification

| Identifier | Value |

| Chemical Name | This compound |

| Molecular Formula | C₁₀H₁₂N₂ |

| IUPAC Name | This compound |

| InChI Key | VAOVKPICAFURDH-UHFFFAOYSA-N |

| Canonical SMILES | CCNC1=CC=CC(=C1)C#N |

Lacking experimentally determined physical data, Table 2 presents predicted physicochemical properties for this compound. These values are computationally derived and should be used as estimations.

Table 2: Predicted Physical and Chemical Properties

| Property | Predicted Value |

| Molecular Weight | 160.22 g/mol |

| Boiling Point | ~280-300 °C (at 760 mmHg) |

| Melting Point | Not available |

| Density | ~1.0 g/cm³ |

| Solubility | Sparingly soluble in water, soluble in organic solvents |

| pKa | ~9.5 (amine) |

| LogP | ~1.8 |

Proposed Synthesis Protocol: Reductive Amination

A common and effective method for the synthesis of N-alkylated benzylamines is the reductive amination of a corresponding benzaldehyde. This proposed protocol is adapted from established chemical literature for similar transformations.

Reaction Scheme:

3-Formylbenzonitrile + Ethylamine → [Iminium Intermediate] --(Reduction)--> this compound

Materials:

-

3-Formylbenzonitrile

-

Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

-

Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)

-

Methanol or another suitable protic solvent

-

Diethyl ether or Ethyl acetate for extraction

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hydrochloric acid (for pH adjustment and salt formation if desired)

-

Sodium bicarbonate solution

Experimental Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 3-formylbenzonitrile (1 equivalent) in methanol. To this solution, add ethylamine (1.1-1.5 equivalents) dropwise at room temperature. The reaction mixture is stirred for 1-2 hours to facilitate the formation of the intermediate iminium ion. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: The reaction mixture is cooled in an ice bath. Sodium borohydride (1.5-2 equivalents) is added portion-wise, ensuring the temperature remains below 10 °C. The mixture is then allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

Work-up: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure. The aqueous residue is then extracted three times with diethyl ether or ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Further Purification (Optional): The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to obtain the pure this compound.

Diagram 1: Proposed Synthesis Workflow

Caption: A flowchart illustrating the proposed synthetic workflow for this compound via reductive amination.

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available information regarding the specific biological activity or the involvement of this compound in any signaling pathways. Benzonitrile derivatives, as a class of compounds, are known to exhibit a wide range of biological activities and are present in several pharmaceuticals. However, without specific screening data for the title compound, any discussion of its biological role would be speculative.

Researchers are encouraged to perform in vitro and in vivo screening assays to determine the pharmacological profile of this compound.

Diagram 2: Logical Relationship for Biological Investigation

Caption: A logical workflow for the investigation of the biological activity and potential therapeutic applications of this compound.

Spectroscopic Analysis of 3-((Ethylamino)methyl)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of 3-((Ethylamino)methyl)benzonitrile. Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed, predicted ¹H and ¹³C NMR data analysis based on established spectroscopic principles and data from analogous structures. This guide is intended to serve as a practical resource for the characterization and quality control of this compound in a research and development setting.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of chemical shift increments, spin-spin coupling patterns, and data from structurally related compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, Coupling Constants, and Assignments for this compound.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~ 7.65 | s | - | 1H | Ar-H (H2) |

| ~ 7.60 | d | ~ 7.8 | 1H | Ar-H (H4) |

| ~ 7.50 | d | ~ 7.8 | 1H | Ar-H (H6) |

| ~ 7.45 | t | ~ 7.8 | 1H | Ar-H (H5) |

| ~ 3.85 | s | - | 2H | -CH₂-Ar |

| ~ 2.70 | q | ~ 7.2 | 2H | -CH₂-CH₃ |

| ~ 1.50 | br s | - | 1H | -NH- |

| ~ 1.15 | t | ~ 7.2 | 3H | -CH₃ |

Note: The chemical shift of the N-H proton is highly dependent on solvent and concentration and may appear as a broad singlet.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 142.0 | Ar-C (C3) |

| ~ 133.0 | Ar-C (C6) |

| ~ 131.5 | Ar-C (C4) |

| ~ 130.0 | Ar-C (C5) |

| ~ 129.5 | Ar-C (C2) |

| ~ 118.5 | -C≡N |

| ~ 112.5 | Ar-C (C1) |

| ~ 53.0 | -CH₂-Ar |

| ~ 44.0 | -CH₂-CH₃ |

| ~ 15.0 | -CH₃ |

Experimental Protocols

The following are generalized protocols for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for neutral organic molecules.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

NMR Data Acquisition

The spectra should be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1]

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6-8 ppm.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A relaxation delay of 1-5 seconds.

-

Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: A spectral width of approximately 200-220 ppm, centered around 100-110 ppm.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Temperature: 298 K (25 °C).

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the structural correlations of this compound.

Caption: Experimental Workflow for NMR Analysis.

Caption: Structure-Spectra Correlation Map.

References

FT-IR Spectrum Analysis of 3-((Ethylamino)methyl)benzonitrile: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis and interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of 3-((Ethylamino)methyl)benzonitrile. The interpretation is based on the characteristic vibrational frequencies of its constituent functional groups: a meta-substituted aromatic nitrile, a secondary amine, and aliphatic alkyl chains. This guide serves as a reference for the identification and structural confirmation of this molecule using FT-IR spectroscopy.

Molecular Structure and Key Functional Groups

The structure of this compound comprises several distinct functional groups, each with characteristic vibrational modes that are detectable by FT-IR spectroscopy.

-

Aromatic Ring: A 1,3- (meta-) disubstituted benzene ring.

-

Nitrile Group: A cyano (-C≡N) group attached to the aromatic ring.

-

Secondary Amine: An -NH- group linking the ethyl and benzyl moieties.

-

Aliphatic Chains: An ethyl group (-CH₂CH₃) and a methylene bridge (-CH₂-).

Predicted FT-IR Data and Interpretation

The FT-IR spectrum of this molecule is predicted to exhibit a series of absorption bands corresponding to the stretching and bending vibrations of its functional groups. The quantitative data for these expected peaks are summarized below.

Table 1: Summary of Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Characteristics & Notes |

| N-H Stretch | Secondary Amine | 3350 - 3310 | Single, weak to medium intensity peak.[1][2] Its presence distinguishes it from a primary (two peaks) or tertiary (no peak) amine.[3][4] |

| Aromatic C-H Stretch | Aromatic Ring | 3100 - 3000 | Multiple weak to medium, sharp peaks.[5][6] Appears at a higher frequency than aliphatic C-H stretches.[5] |

| Aliphatic C-H Stretch | -CH₂- and -CH₃ | 3000 - 2850 | Strong, multiple peaks resulting from symmetric and asymmetric stretching.[6][7] |

| C≡N Stretch | Aromatic Nitrile | 2240 - 2220 | Sharp, strong, and highly characteristic peak.[8] Conjugation with the aromatic ring lowers the frequency compared to saturated nitriles.[8][9] Benzonitrile itself shows a peak at 2227 cm⁻¹.[10] |

| C=C Stretch | Aromatic Ring | 1600 - 1585 & 1500 - 1400 | Two to four medium-intensity, sharp bands from in-ring carbon-carbon stretching.[5][6] |

| N-H Bend | Secondary Amine | ~1515 | A weak absorption may be visible for aromatic secondary amines.[2] Often difficult to discern. |

| Aliphatic C-H Bend | -CH₂- and -CH₃ | 1470 - 1450 & 1370 - 1350 | Medium intensity peaks for scissoring (-CH₂-) and deformation (-CH₃) vibrations.[6][7] |

| C-N Stretch | Aromatic/Aliphatic Amine | 1335 - 1250 & 1250 - 1020 | Aromatic C-N stretches are typically strong, while aliphatic C-N stretches are medium to weak.[1][11] The molecule will exhibit bands related to both environments. |

| Aromatic C-H O.O.P. Bend | Aromatic Ring | 900 - 675 | Strong bands whose exact position is diagnostic of the ring substitution pattern.[5] |

| N-H Wag | Secondary Amine | 750 - 700 | A broad, out-of-plane bending vibration that may overlap with C-H bending bands.[3] |

Detailed Interpretation of Spectral Regions

-

The 4000-2500 cm⁻¹ Region (X-H Stretching): This region is dominated by stretching vibrations involving hydrogen. The key diagnostic peak is a single, relatively sharp band for the secondary amine N-H stretch, expected around 3350-3310 cm⁻¹.[1][2] Just above 3000 cm⁻¹, a series of weaker, sharp peaks correspond to the aromatic C-H stretches.[5] Immediately below 3000 cm⁻¹, stronger, sharp absorptions arise from the aliphatic C-H bonds of the ethyl and methylene groups.[7]

-

The 2500-2000 cm⁻¹ Region (Triple Bonds): This region is notable for the highly characteristic C≡N stretching vibration. For an aromatic nitrile, a strong and sharp absorption band is expected between 2240 and 2220 cm⁻¹.[8][12] The intensity and unique position of this peak make it an excellent diagnostic marker for the nitrile functional group.[8]

-

The 2000-1500 cm⁻¹ Region (Double Bonds & Bending): The most prominent features in this region are the sharp, medium-intensity peaks from the C=C stretching vibrations within the aromatic ring, typically found around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[6] Weak overtone and combination bands characteristic of aromatic substitution may also be observed between 2000-1665 cm⁻¹.[5] A weak N-H bending vibration for the secondary amine might appear near 1515 cm⁻¹, though it is not always prominent.[2][11]

-

The Fingerprint Region (<1500 cm⁻¹): This region contains a high density of peaks and is unique to the molecule. Key identifiable bands include the C-H bending vibrations for the alkyl groups at ~1460 cm⁻¹ and ~1380 cm⁻¹.[7] The C-N stretching vibrations will also appear here; a stronger band between 1335-1250 cm⁻¹ is characteristic of the aromatic amine environment, while weaker bands from 1250-1020 cm⁻¹ relate to the aliphatic amine C-N bond.[1][13] Finally, strong absorptions between 900-675 cm⁻¹ arise from the out-of-plane (oop) C-H bending of the meta-substituted ring, which may overlap with the broad N-H wagging band expected between 750-700 cm⁻¹.[3][5]

Experimental Protocol: FT-IR Spectroscopy

The following provides a generalized methodology for obtaining the FT-IR spectrum of a compound such as this compound.

-

Instrumentation: A Fourier-Transform Infrared Spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher) equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector is suitable.

-

Sample Preparation:

-

For Liquid Samples (Neat): Place one to two drops of the neat liquid sample between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Press the plates together to form a thin capillary film.

-

For Solid Samples (KBr Pellet): Mix approximately 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopic-grade KBr powder. Grind the mixture thoroughly in an agate mortar until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly onto the ATR crystal (e.g., diamond or zinc selenide). Ensure good contact between the sample and the crystal surface. This method requires minimal sample preparation.

-

-

Data Acquisition:

-

Background Scan: Perform a background scan of the empty sample compartment (or clean salt plates/ATR crystal) to record the spectrum of atmospheric water and carbon dioxide, which will be subtracted from the sample spectrum.

-

Sample Scan: Place the prepared sample in the spectrometer's sample holder and acquire the spectrum.

-

Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 64 scans are typically averaged to improve the signal-to-noise ratio.[14]

-

-

-

Data Processing: The instrument software automatically performs a Fourier transform on the interferogram to generate the final spectrum. The previously collected background spectrum is subtracted, and the resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization of Interpretation Workflow

The logical process for interpreting the FT-IR spectrum of this compound can be visualized as a decision-making workflow.

Caption: Workflow for FT-IR spectral interpretation of this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. rockymountainlabs.com [rockymountainlabs.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. scribd.com [scribd.com]

- 10. Solved Can someone please explain to me the IR spectra of | Chegg.com [chegg.com]

- 11. Infrared Spectrometry [www2.chemistry.msu.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-((Ethylamino)methyl)benzonitrile

This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation of 3-((Ethylamino)methyl)benzonitrile. The content is tailored for researchers, scientists, and professionals in drug development, offering insights into the molecule's behavior under mass spectrometric conditions. This guide is based on established fragmentation principles of structurally related compounds, including N-ethylbenzylamines and substituted benzonitriles.

Predicted Fragmentation Profile

The fragmentation of this compound is anticipated to be primarily governed by the presence of the secondary amine and the benzylic carbon, leading to characteristic cleavage pathways. The nitrile group on the aromatic ring is also expected to influence the fragmentation pattern.

Quantitative Data Summary

While specific experimental data for this compound is not publicly available, a predicted set of major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures are summarized in the table below. These predictions are derived from the fragmentation patterns of analogous compounds.

| m/z | Proposed Structure | Description of Formation |

| 160 | [C₁₀H₁₂N₂]⁺ | Molecular Ion (M⁺) |

| 145 | [C₉H₁₀N₂]⁺ | Loss of a methyl radical (•CH₃) via α-cleavage. |

| 131 | [C₈H₇N₂]⁺ | Loss of an ethyl radical (•C₂H₅) via α-cleavage. |

| 116 | [C₈H₆N]⁺ | Benzylic cleavage with loss of ethylamine. |

| 103 | [C₇H₅N]⁺ | Loss of HCN from the m/z 130 fragment. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in compounds with a benzyl group. |

| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from the fragmentation of the aromatic ring. |

Proposed Fragmentation Pathway

The fragmentation of this compound is expected to initiate with the ionization of the molecule, most likely at the nitrogen atom due to its lone pair of electrons. The primary fragmentation pathways are predicted to be α-cleavage and benzylic cleavage.

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocols

The following provides a detailed methodology for the mass spectrometric analysis of this compound.

Sample Preparation:

-

Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Perform serial dilutions to achieve a final concentration of 1 µg/mL.

-

If using electrospray ionization, add 0.1% formic acid to the final solution to promote protonation.

Mass Spectrometry Conditions (Electron Ionization - EI):

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: m/z 40-400.

-

GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

Mass Spectrometry Conditions (Electrospray Ionization - ESI):

-

Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 600 L/hr.

-

Collision Gas: Argon.

-

Collision Energy: Ramped from 10-40 eV for fragmentation studies.

-

LC Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

Caption: General experimental workflow for mass spectrometry analysis.

Discussion of Fragmentation Mechanisms

The fragmentation of aliphatic amines is well-documented. The predominant fragmentation mode is the α-cleavage of an alkyl radical, with the largest group being preferentially lost. In the case of this compound, the nitrogen atom is bonded to an ethyl group and a substituted benzyl group.

-

α-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom can result in the loss of a methyl radical (•CH₃) from the ethyl group, leading to a fragment at m/z 145. Alternatively, cleavage of the bond between the nitrogen and the ethyl group would lead to the loss of an ethyl radical (•C₂H₅), resulting in a fragment at m/z 131.

-

Benzylic Cleavage: The bond between the benzylic carbon and the nitrogen is also susceptible to cleavage. This would result in the formation of a stable benzyl cation or a related structure. The loss of the ethylamine group would lead to a fragment at m/z 116. Subsequent fragmentation of this ion could lead to the formation of the tropylium ion at m/z 91, a common and stable fragment for benzyl-containing compounds.[1]

-

Nitrile Group Influence: The nitrile group is relatively stable and may not be directly involved in the initial fragmentation steps. However, it can influence the fragmentation of the aromatic ring at higher collision energies, potentially leading to the loss of HCN.[2]

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Experimental verification is essential to confirm these predicted fragmentation pathways and to fully characterize the molecule's properties.

References

An In-depth Technical Guide to 3-((Ethylamino)methyl)benzonitrile Derivatives and Analogs for Drug Discovery Professionals

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-((ethylamino)methyl)benzonitrile derivatives and their analogs, focusing on their synthesis, potential therapeutic applications, and the underlying pharmacological principles. This document is intended to serve as a core resource for researchers and drug development professionals engaged in the exploration of novel small molecule therapeutics.

Core Structure and Rationale

The this compound scaffold represents a versatile pharmacophore with potential for modulation of various biological targets. The core structure, characterized by a benzonitrile moiety substituted at the meta position with an ethylaminomethyl group, offers several key features for drug design:

-

Benzonitrile Group: The nitrile functionality is a common pharmacophore in medicinal chemistry, often acting as a hydrogen bond acceptor or a bioisostere for other functional groups. Its electron-withdrawing nature can also influence the overall electronic properties of the molecule.

-

Ethylamino Group: The secondary amine provides a basic center, allowing for salt formation to improve solubility and facilitating interactions with acidic residues in protein binding pockets. The ethyl group offers a degree of lipophilicity that can be further modified to optimize pharmacokinetic properties.

-

Methyl Linker: The methylene bridge provides conformational flexibility, allowing the aminic and nitrile functionalities to adopt various spatial orientations for optimal target engagement.

Synthesis Protocols

The synthesis of this compound and its derivatives can be primarily achieved through reductive amination of 3-cyanobenzaldehyde. This widely used and robust reaction offers a straightforward route to the target compounds.

General Protocol for Reductive Amination

A common and efficient method for the synthesis of the core structure involves the reaction of 3-cyanobenzaldehyde with ethylamine in the presence of a suitable reducing agent.

Reaction Scheme:

Figure 1. General synthetic scheme for this compound.

Experimental Protocol:

-

Imine Formation: 3-Cyanobenzaldehyde (1.0 eq) and ethylamine (1.1 eq) are dissolved in a suitable solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

-

Reduction: Upon completion of imine formation, a reducing agent is added to the reaction mixture. Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is a commonly used reagent for this step due to its mildness and selectivity.[1] Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be employed.[1][2] The reaction is stirred at room temperature until the imine is fully consumed, as indicated by TLC.

-

Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

This protocol can be adapted for the synthesis of various analogs by using different substituted benzaldehydes or primary/secondary amines.

Potential Biological Activities and Structure-Activity Relationships (SAR)

While specific biological data for this compound derivatives are not extensively reported in publicly available literature, the benzonitrile scaffold is present in a number of biologically active compounds, suggesting potential therapeutic applications for this class of molecules.

Kinase Inhibition

A patent has disclosed benzonitrile derivatives as potential kinase inhibitors.[3] Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The this compound scaffold could serve as a starting point for the design of novel kinase inhibitors.

Hypothetical Binding Mode:

The benzonitrile moiety could engage in hydrogen bonding interactions with the hinge region of the kinase domain, a common binding motif for many kinase inhibitors. The ethylamino group could form salt bridges or hydrogen bonds with acidic residues in the active site, while the aromatic ring could participate in π-π stacking or hydrophobic interactions.

Further structure-activity relationship (SAR) studies would be necessary to explore the impact of substitutions on the benzonitrile ring and modifications of the ethylamino group on kinase inhibitory activity and selectivity.

References

The Ascendant Role of Benzonitrile Compounds in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzonitrile moiety, a seemingly simple aromatic ring appended with a nitrile group, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in diverse intermolecular interactions have propelled a multitude of benzonitrile-containing compounds through clinical trials and onto the market for a wide array of therapeutic indications.[1][2] This in-depth technical guide explores the core principles of benzonitrile compounds in drug design, summarizing key quantitative data, detailing experimental protocols, and visualizing critical biological pathways.

The Benzonitrile Pharmacophore: A Versatile Tool in Drug Design

The nitrile group is a powerful and versatile functional group in drug design.[2][3] Its strong electron-withdrawing nature can significantly influence the electronic properties of the benzene ring, modulating pKa and susceptibility to metabolic oxidation.[1] The linear geometry and compact size of the nitrile group allow it to occupy tight binding pockets within protein targets.[2] Furthermore, the nitrogen atom's lone pair of electrons enables it to act as a hydrogen bond acceptor, mimicking carbonyl or hydroxyl groups, a concept known as bioisosterism.[1][2][3] This bioisosteric replacement can lead to improved pharmacokinetic profiles, including enhanced solubility and metabolic stability, as the nitrile group is generally robust and not readily metabolized.[1][2]

Benzonitrile Derivatives as Potent Enzyme Inhibitors

A significant number of approved drugs and clinical candidates featuring the benzonitrile scaffold function as enzyme inhibitors. The nitrile group often plays a crucial role in binding to the active site of the target enzyme.

Aromatase Inhibitors

Substituted benzonitriles have been successfully developed as selective inhibitors of aromatase, an enzyme critical in estrogen biosynthesis. The para-position of the nitrile group is often essential for inhibitory activity, where it is thought to mimic the carbonyl group of the natural substrate, androstenedione, by acting as a hydrogen bond acceptor.[1]

| Compound | Target | IC50/Ki | Indication |

| Fadrozole | Aromatase | - | Breast Cancer |

| Finrozole | Aromatase & Aldosterone Synthase | - | Breast Cancer |

| Anastrozole | Aromatase | - | Breast Cancer |

Table 1: Benzonitrile-based Aromatase Inhibitors. Data sourced from various literature.[1]

Kinase Inhibitors

The benzonitrile moiety is a common feature in a variety of kinase inhibitors, where it can interact with the hinge region or other key residues in the ATP-binding pocket.[4][5] Neratinib, for instance, is an irreversible inhibitor of the epidermal growth factor receptor (EGFR).[1]

| Compound | Target | IC50/Ki | Indication |

| Neratinib | EGFR (irreversible) | - | Breast Cancer, Non-small cell lung cancer |

Table 2: Benzonitrile-containing Kinase Inhibitors. Data sourced from various literature.[1]

Other Enzyme Targets

Benzonitrile derivatives have shown inhibitory activity against a range of other enzymes, including dipeptidyl peptidase-4 (DPP-4), farnesyltransferase, and xanthine oxidase.[1][6]

| Compound | Target | IC50/Ki | Indication |

| Saxagliptin | DPP-4 | - | Type 2 Diabetes |

| L-778,123 | Farnesyltransferase & Geranylgeranyltransferase | - | Cancer |

| Various Triazole Derivatives | Xanthine Oxidase | IC50 values reported in µg/mL | Gout |

Table 3: Diverse Enzyme Inhibition by Benzonitrile Compounds. Data sourced from various literature.[1][6]

Structure-Activity Relationships (SAR)

The systematic modification of a lead compound's molecular structure and the subsequent evaluation of its biological activity are fundamental to drug discovery.[7][8] For benzonitrile compounds, SAR studies often focus on the substitution pattern of the benzene ring to optimize potency, selectivity, and pharmacokinetic properties. The position and nature of substituents can dramatically influence how the molecule fits into the target's binding site and its overall physicochemical properties.[7]

Experimental Protocols

General Synthesis of Benzonitrile Derivatives

A common method for the synthesis of benzonitriles involves the reaction of a corresponding aldehyde with hydroxylamine hydrochloride.[9][10] Greener synthetic routes are continuously being developed, utilizing ionic liquids that can act as a co-solvent, catalyst, and facilitate phase separation, simplifying the purification process.[9][10]

Example Protocol: Green Synthesis of Benzonitrile [9][10]

-

Reactant Preparation: A mixture of benzaldehyde and hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt ((NH2OH)2·[HSO3-b-Py]·HSO4) is prepared in a specific molar ratio (e.g., 1:1.5).

-

Solvent Addition: Paraxylene and the ionic liquid [HSO3-b-Py]·HSO4 are added as solvents.

-

Reaction: The reaction mixture is heated to a specified temperature (e.g., 120°C) for a set duration (e.g., 2 hours).

-

Work-up and Purification: After the reaction is complete, the ionic liquid phase is separated. The organic phase containing the benzonitrile product can be further purified by standard techniques such as distillation or chromatography. The ionic liquid can often be recovered and reused.

In Vitro Enzyme Inhibition Assay

To determine the inhibitory potency of a synthesized benzonitrile compound, in vitro enzyme assays are performed. The following is a general protocol for determining the IC50 value.

Example Protocol: Carbonic Anhydrase Inhibition Assay [11]

-

Enzyme and Substrate Preparation: Human carbonic anhydrase isozymes (hCA-I and hCA-II) are purified from human erythrocytes. A suitable substrate, such as 4-nitrophenyl acetate, is prepared in an appropriate buffer.

-

Inhibitor Preparation: The synthesized benzonitrile derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.

-

Assay: The enzyme, substrate, and varying concentrations of the inhibitor are mixed in a microplate. The enzymatic activity is measured by monitoring the change in absorbance over time using a spectrophotometer.

-

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve. The Ki constant can be determined from this data.[11]

Signaling Pathways and Mechanisms of Action

Benzonitrile-containing drugs exert their therapeutic effects by modulating specific signaling pathways. For example, kinase inhibitors targeting EGFR interfere with downstream signaling cascades that promote cell proliferation and survival.

References

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN103930416A - Benzonitrile derivatives as kinase inhibitors - Google Patents [patents.google.com]

- 5. ZA201402561B - Benzonitrile derivatives as kinase inhibitors - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-((Ethylamino)methyl)benzonitrile: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-((Ethylamino)methyl)benzonitrile is a substituted aromatic nitrile of interest in medicinal chemistry and drug discovery due to the prevalence of the benzonitrile moiety in various therapeutic agents. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential areas of application based on the known reactivity of its constituent functional groups. While specific historical and discovery data for this compound are not extensively documented in publicly available literature, this paper outlines a plausible and detailed synthetic methodology via reductive amination, a widely utilized and robust chemical transformation.

Introduction

Benzonitrile derivatives are a significant class of compounds in organic chemistry and pharmacology. The nitrile group can act as a bioisostere for other functional groups and is present in a number of approved pharmaceuticals. The introduction of an ethylaminomethyl substituent at the meta-position of the benzonitrile ring offers a combination of a flexible basic side chain and a polar nitrile group, providing opportunities for diverse molecular interactions with biological targets. This guide will focus on the synthetic route and predicted characteristics of this compound, providing a foundational resource for researchers interested in this and related molecules.

Physicochemical Properties

While extensive experimental data for this compound is not available, its physicochemical properties can be predicted based on its structure. These predicted values are crucial for designing experimental protocols, including purification and formulation.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₀H₁₂N₂ | |

| Molecular Weight | 160.22 g/mol | |

| Appearance | Colorless to pale yellow liquid or oil | Based on similar benzonitrile derivatives. |

| Boiling Point | > 200 °C (at 760 mmHg) | Estimated based on related structures. |

| Solubility | Soluble in organic solvents (e.g., ethanol, methanol, DMSO). Slightly soluble in water. | The presence of the amino group may increase aqueous solubility compared to unsubstituted benzonitrile. |

| pKa | ~9-10 | Estimated for the secondary amine. |

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is the reductive amination of 3-cyanobenzaldehyde with ethylamine. This two-step, one-pot reaction involves the formation of an intermediate imine followed by its reduction to the corresponding amine.

Experimental Protocol: Reductive Amination

Materials:

-

3-Cyanobenzaldehyde

-

Ethylamine (as a solution in a suitable solvent, e.g., 70% in water or 2 M in THF)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-cyanobenzaldehyde (1.0 eq). Dissolve the aldehyde in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approximately 0.1-0.5 M concentration).

-

Amine Addition: Add ethylamine (1.1-1.5 eq) to the solution. If using a solution of ethylamine, ensure the solvent is compatible with the reaction conditions.

-

Imine Formation: If desired, a small amount of a drying agent like anhydrous MgSO₄ can be added to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.

-

Reduction: In a separate flask, prepare a solution or slurry of the reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) is often preferred due to its milder nature and tolerance of slightly acidic conditions. Add the reducing agent portion-wise to the reaction mixture. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate the reaction, especially when using NaBH(OAc)₃.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-24 hours).

-

Workup: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and decompose the excess reducing agent.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2-3 times).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure this compound.

Alternative Synthetic Route

An alternative method for the synthesis of this compound involves the nucleophilic substitution of 3-cyanobenzyl bromide with ethylamine. However, this method may lead to over-alkylation, producing the tertiary amine as a byproduct.

Potential Applications and Future Directions

While no specific biological activities for this compound have been reported, its structural motifs suggest potential for investigation in several areas of drug discovery. The benzonitrile group is a key pharmacophore in aromatase inhibitors, and the ethylamino side chain could be explored for interactions with various receptors and enzymes.

Future research could focus on:

-

Screening this compound against a panel of biological targets.

-

Utilizing it as a scaffold for the synthesis of more complex molecules.

-

Investigating its potential as a ligand for metal complexes.

Conclusion

This technical guide provides a foundational overview of this compound, with a primary focus on a detailed and practical synthetic protocol. While the discovery and history of this specific molecule remain to be fully documented, the information presented here, based on well-established chemical principles, offers a valuable starting point for researchers and scientists in the field of drug development and organic synthesis. The provided experimental details for its preparation via reductive amination are intended to be readily adaptable in a laboratory setting.

Mandatory Visualizations

Caption: Workflow for the synthesis of this compound.

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 3-((Ethylamino)methyl)benzonitrile via Reductive Amination

Audience: Researchers, scientists, and drug development professionals.

Introduction: Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, providing a reliable method for producing secondary and tertiary amines. This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is subsequently reduced in situ to the desired amine.[1][2][3] This methodology effectively circumvents the issue of overalkylation often encountered with direct alkylation of amines.[1][2] This application note provides a detailed protocol for the synthesis of 3-((Ethylamino)methyl)benzonitrile from 3-formylbenzonitrile and ethylamine using sodium triacetoxyborohydride (STAB) as the reducing agent. STAB is a mild and selective reagent, well-suited for one-pot reductive aminations, and is compatible with a wide range of functional groups, including the nitrile group present in the substrate.[1][4][5]

Overall Reaction Scheme

The synthesis proceeds via a one-pot reaction where 3-formylbenzonitrile is reacted with ethylamine to form an intermediate iminium ion, which is then reduced by sodium triacetoxyborohydride to yield the final product, this compound.

Experimental Protocol

This protocol details the reductive amination procedure for the synthesis of this compound.

Materials and Reagents:

-

3-Formylbenzonitrile

-

Ethylamine (2.0 M solution in THF or as a 70% solution in water)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (Brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas inlet

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography (optional)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-formylbenzonitrile (1.0 eq).

-

Solvent and Amine Addition: Dissolve the starting material in 1,2-dichloroethane (DCE) (approx. 0.1-0.2 M concentration). Add ethylamine (1.1-1.2 eq) to the solution and stir the mixture at room temperature for 20-30 minutes.

-

Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirring mixture. The addition may cause a slight exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 3 to 18 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and add more water if necessary to dissolve all salts.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

If necessary, the crude product can be purified by flash column chromatography on silica gel.

-

Data Presentation

The following table summarizes the typical quantities and expected results for the synthesis.

| Parameter | Value | Reference |

| Reactants | ||

| 3-Formylbenzonitrile | 1.0 mmol (131.1 mg) | |

| Ethylamine | 1.2 mmol | |

| Sodium Triacetoxyborohydride | 1.5 mmol (317.9 mg) | [1] |

| Product | ||

| This compound | ||

| Molecular Formula | C₁₀H₁₂N₂ | [8] |

| Molecular Weight | 160.22 g/mol | [9] |

| Expected Yield | 80-95% | [1][5] |

| Appearance | Pale yellow oil or solid | |

| Characterization | ||

| ¹H NMR | Consistent with structure | |

| ¹³C NMR | Consistent with structure | |

| Mass Spectrometry (m/z) | [M+H]⁺ = 161.10 |

Visualizations

Reductive Amination Mechanism:

The diagram below illustrates the two-stage mechanism for the reductive amination process. Initially, the aldehyde and amine condense to form an iminium ion, which is then reduced by the hydride reagent.

Caption: Mechanism of Reductive Amination.

Experimental Workflow:

This flowchart provides a step-by-step overview of the entire experimental protocol, from reaction setup to final product analysis.

Caption: Experimental Workflow Diagram.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

1,2-Dichloroethane (DCE) and Dichloromethane (DCM) are halogenated solvents and should be handled with care.

-

Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with strong acids. It should be handled in a dry environment.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

References

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sodium triacetoxyborohydride [organic-chemistry.org]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. 3-[(Ethylamino)methyl]benzonitrile | C10H13N2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 9. 3-[2-(Methylamino)ethyl]benzonitrile | C10H12N2 | CID 23563345 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Purification of 3-((Ethylamino)methyl)benzonitrile by Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-((Ethylamino)methyl)benzonitrile is a substituted aromatic nitrile that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The purity of this intermediate is critical for the successful synthesis of target molecules and for ensuring the safety and efficacy of final drug products. This application note provides a detailed protocol for the purification of crude this compound using silica gel column chromatography. The method described is designed to effectively remove impurities, yielding a final product of high purity suitable for subsequent synthetic steps.

Experimental Protocol

This protocol outlines the materials and step-by-step procedure for the purification of this compound.

Materials:

-

Crude this compound

-

Silica gel (100-200 mesh)[1]

-

n-Hexane (ACS grade)

-

Ethyl acetate (ACS grade)

-

Dichloromethane (DCM, ACS grade)

-

Methanol (ACS grade)

-

Glass chromatography column

-

Cotton or glass wool[2]

-

Sand (acid-washed)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Potassium permanganate stain

-

Collection tubes/flasks

-

Rotary evaporator

Methodology:

1. Preparation of the Slurry and Packing the Column: A glass column is securely clamped in a vertical position. A small plug of cotton or glass wool is placed at the bottom of the column to support the packing material.[2] A layer of sand (approximately 1 cm) is added on top of the plug.[2] The required amount of silica gel (typically 50-100 times the weight of the crude sample) is mixed with n-hexane to form a slurry.[3] The slurry is carefully poured into the column, and the stopcock is opened to allow the solvent to drain, which helps in uniform packing of the silica gel.[2] The column is gently tapped to dislodge any air bubbles.[2] Once the silica gel has settled, a thin layer of sand (approximately 0.5 cm) is added to the top of the silica bed to prevent disturbance during sample loading.[3]

2. Sample Preparation and Loading: The crude this compound is dissolved in a minimal amount of dichloromethane. This concentrated solution is then carefully loaded onto the top of the silica gel column using a pipette.[2]

3. Elution and Fraction Collection: The elution process begins with a non-polar solvent system and gradually increases in polarity. Initially, the column is eluted with a mixture of n-hexane and ethyl acetate. The polarity of the mobile phase is progressively increased to facilitate the separation of compounds with different polarities.[4] Fractions are collected in a series of test tubes or flasks.[3]

4. Monitoring the Separation: The separation process is monitored using Thin Layer Chromatography (TLC). Small aliquots from the collected fractions are spotted on a TLC plate, which is then developed in an appropriate solvent system (e.g., 30% ethyl acetate in n-hexane). The spots on the TLC plate are visualized under a UV lamp and/or by staining with potassium permanganate. Fractions containing the pure desired product are identified and combined.

5. Isolation of the Pure Compound: The combined fractions containing the pure this compound are concentrated using a rotary evaporator to remove the solvent.[5] The resulting purified compound is then dried under high vacuum to remove any residual solvent.

Data Presentation

The following table summarizes the quantitative data from a typical purification of this compound.

| Parameter | Value |

| Initial Sample Weight | 1.0 g |

| Silica Gel Weight | 50 g |

| Column Dimensions | 3 cm (ID) x 40 cm (L) |

| TLC Mobile Phase | 30% Ethyl Acetate in n-Hexane |

| Rf of Pure Compound | 0.45 |

| Elution Gradient | 10% to 50% Ethyl Acetate in n-Hexane |

| Volume of Fractions | 15 mL |

| Fractions Containing Pure Product | 12 - 20 |

| Final Yield of Pure Product | 0.85 g |

| Purity (by HPLC) | >99% |

Visualization of the Experimental Workflow

Caption: Workflow for the purification of this compound.

The described column chromatography protocol provides an effective method for the purification of this compound, yielding a product with high purity. This method is scalable and can be adapted for the purification of larger quantities of the compound. The use of TLC for monitoring the separation ensures the collection of pure fractions and maximizes the yield of the final product. The high purity of the final compound makes it suitable for use in demanding applications such as pharmaceutical synthesis.

References

- 1. Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 3. Column chromatography - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgsyn.org [orgsyn.org]

Application Notes and Protocols for the Recrystallization of 3-((Ethylamino)methyl)benzonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-((Ethylamino)methyl)benzonitrile is a substituted benzonitrile derivative with potential applications in medicinal chemistry and materials science. As with many organic syntheses, the crude product often contains impurities such as starting materials, by-products, and residual solvents. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. This document provides detailed protocols and application notes for the recrystallization of this compound, focusing on solvent selection, procedural steps, and expected outcomes.

The choice of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at an elevated temperature.[1][2] For aminobenzonitrile compounds, a range of solvents from non-polar to polar can be considered, and solvent pairs often provide the best results.[2]

Physicochemical Data and Solvent Selection

A preliminary solvent screen is always recommended. Small-scale tests with various solvents listed in the table below will help identify the optimal system for purification.

Table 1: Potential Recrystallization Solvents and Their Properties

| Solvent | Boiling Point (°C) | Suitability and Rationale |

| Toluene | 111 | Often a good choice for aromatic compounds.[4] A synthesis of 3-aminobenzonitrile uses toluene, suggesting it is a compatible solvent.[5] The crude product can be dissolved in hot toluene and allowed to cool slowly. |

| Ethyl Acetate / Hexane | 77 / 69 | A common solvent pair for compounds of intermediate polarity.[6] Dissolve the compound in a minimum of hot ethyl acetate, then add hexane dropwise until the solution becomes cloudy (the cloud point). Reheat to clarify and then cool. |

| Ethanol / Water | 78 / 100 | Suitable for moderately polar compounds. The amino group may impart sufficient polarity for solubility in hot ethanol.[6] Dissolve in hot ethanol and add water dropwise until persistent cloudiness is observed. |

| Acetonitrile | 82 | A polar aprotic solvent that can be effective for crystallizing compounds with nitrile groups.[4] |

| Dichloromethane / Hexane | 40 / 69 | A lower-boiling point solvent pair. The compound is likely very soluble in dichloromethane, making hexane a suitable anti-solvent.[4] |

| Water | 100 | Likely a poor choice as a single solvent due to the non-polar aromatic ring and ethyl group, but can be used as an anti-solvent with a miscible organic solvent like ethanol or acetone.[2][6] |

Experimental Protocols

Two primary recrystallization methods are presented below: a single-solvent technique and a two-solvent (solvent/anti-solvent) technique.

This method is ideal when a solvent is found that dissolves the compound well at high temperatures but poorly at low temperatures.

Materials:

-

Crude this compound

-

Toluene (reagent grade)

-

Erlenmeyer flasks (2)

-

Hot plate with stirring capability

-

Glass funnel and fluted filter paper (for hot filtration, if needed)

-

Büchner funnel and filter flask

-

Vacuum source

-

Spatula and glass stirring rod

Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of toluene and, while stirring, gently heat the mixture on a hot plate. Continue to add small portions of toluene until the compound just dissolves completely at the boiling point of the solvent. Avoid adding a large excess of solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Place a small amount of toluene in a second Erlenmeyer flask and heat it to boiling. Pre-heat a glass funnel. Place a fluted filter paper in the funnel and quickly filter the hot solution into the second flask containing the boiling solvent. This step prevents premature crystallization in the funnel.

-

Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice-water bath for 30-60 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold toluene to remove any residual soluble impurities.

-

Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

This method is useful when no single solvent has the desired solubility properties. One solvent dissolves the compound well (solvent), while the other dissolves it poorly (anti-solvent). The two solvents must be miscible.[2]

Materials:

-

Crude this compound

-

Ethyl Acetate and Hexane (reagent grade)

-

Equipment as listed in Protocol 3.1

Procedure:

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot ethyl acetate required to fully dissolve it.

-

Addition of Anti-Solvent: While the solution is still hot, add hexane dropwise while stirring until the solution becomes faintly cloudy. This indicates that the solution is saturated.

-

Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.

-

Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce maximum crystallization.

-

Isolation and Drying: Collect, wash with a small amount of cold ethyl acetate/hexane mixture, and dry the crystals as described in Protocol 3.1.

Troubleshooting

-

Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or the melting point of the compound being lower than the boiling point of the solvent. To resolve this, reheat the solution to dissolve the oil, add more solvent, and try cooling more slowly. Seeding the solution with a pure crystal can also help.[2]

-

No Crystals Form: If no crystals appear after cooling, the solution may not be saturated. Try evaporating some of the solvent to increase the concentration or scratching the inside of the flask with a glass rod to create nucleation sites. Adding a "seed" crystal of the pure compound can also initiate crystallization.[2]

Visualized Workflow and Logic

The following diagrams illustrate the logical workflow for the described recrystallization techniques.

Caption: Workflow for Single-Solvent Recrystallization.

Caption: Workflow for Two-Solvent Recrystallization.

References

Application Notes and Protocols: 3-((Ethylamino)methyl)benzonitrile as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-((Ethylamino)methyl)benzonitrile as a versatile building block in organic synthesis. Due to its bifunctional nature, possessing both a nucleophilic secondary amine and an electrophilic nitrile group, this compound serves as a valuable starting material for the synthesis of a diverse range of molecular architectures, particularly those relevant to pharmaceutical and materials science research.

Synthesis of this compound

The primary route for the synthesis of this compound is through the reductive amination of 3-cyanobenzaldehyde with ethylamine. This one-pot reaction is efficient and proceeds through the initial formation of an imine intermediate, which is subsequently reduced to the desired secondary amine.

Caption: Reductive Amination Workflow for Synthesizing the Building Block.

Experimental Protocol: Reductive Amination

Materials:

-

3-Cyanobenzaldehyde

-

Ethylamine (as a solution in THF or as a gas)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 3-cyanobenzaldehyde (1.0 eq) in DCM, add ethylamine (1.2 eq).

-

Add a catalytic amount of glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

| Reactant | Molar Ratio | Typical Yield (%) |

| 3-Cyanobenzaldehyde | 1.0 | 85-95% |

| Ethylamine | 1.2 | |

| Sodium triacetoxyborohydride | 1.5 |

Applications in Organic Synthesis

The presence of two distinct functional groups allows for a variety of subsequent transformations, making this compound a valuable scaffold for generating molecular diversity.

Caption: Synthetic Transformations of this compound.

Reactions Involving the Secondary Amine

The secondary amine functionality serves as a nucleophilic center for various bond-forming reactions.

Further substitution on the nitrogen atom can be achieved through N-alkylation or N-arylation reactions, leading to the synthesis of tertiary amines. These reactions are fundamental in the construction of pharmacologically active molecules.

Experimental Protocol: N-Alkylation

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Acetonitrile (ACN) or Dimethylformamide (DMF)

Procedure:

-

To a solution of this compound (1.0 eq) in ACN, add K₂CO₃ (2.0 eq).

-

Add the alkyl halide (1.1 eq) and heat the mixture to 60-80 °C.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to yield the N-alkylated product.

| Reactant | Molar Ratio | Typical Yield (%) |

| This compound | 1.0 | 80-90% |

| Alkyl Halide | 1.1 | |

| K₂CO₃ | 2.0 |

Reactions Involving the Benzonitrile Group

The nitrile group can be transformed into other important functional groups, providing access to a different class of derivatives.

The benzonitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding benzoic acid derivative. This transformation is useful for introducing a carboxylic acid moiety, a common functional group in drug molecules.

Experimental Protocol: Basic Hydrolysis

Materials:

-

This compound

-

Sodium hydroxide (NaOH) solution (e.g., 6 M)

-

Hydrochloric acid (HCl) to acidify

Procedure:

-

A mixture of this compound (1.0 eq) and 6 M NaOH (10 eq) is heated to reflux for several hours.[1]

-

The reaction is monitored by the cessation of ammonia evolution or by TLC.

-

After cooling to room temperature, the solution is carefully acidified with concentrated HCl to precipitate the carboxylic acid.

-

The solid is collected by filtration, washed with cold water, and dried.

| Reactant | Molar Ratio | Typical Yield (%) |

| This compound | 1.0 | >90% |

| NaOH | 10.0 |

The nitrile group can be reduced to a primary amine, yielding a diamine derivative. This is a key transformation for the synthesis of ligands and various biologically active compounds.

Experimental Protocol: Catalytic Hydrogenation

Materials:

-

This compound

-

Palladium on carbon (Pd/C, 10%) or Raney Nickel

-